molecular formula C29H24O2 B14638447 [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 54887-69-3

[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)

Katalognummer: B14638447
CAS-Nummer: 54887-69-3
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: SMGBFISAURZGOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane backbone with phenylene and phenylmethanone groups, making it an interesting subject for research in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with appropriate acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are being studied for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.

Wirkmechanismus

The mechanism by which [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Benzotrifluoride: Another aromatic compound used in organic synthesis with distinct chemical behavior.

Uniqueness

[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) stands out due to its unique combination of phenylene and phenylmethanone groups

Eigenschaften

CAS-Nummer

54887-69-3

Molekularformel

C29H24O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

[4-[2-(4-benzoylphenyl)propan-2-yl]phenyl]-phenylmethanone

InChI

InChI=1S/C29H24O2/c1-29(2,25-17-13-23(14-18-25)27(30)21-9-5-3-6-10-21)26-19-15-24(16-20-26)28(31)22-11-7-4-8-12-22/h3-20H,1-2H3

InChI-Schlüssel

SMGBFISAURZGOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.